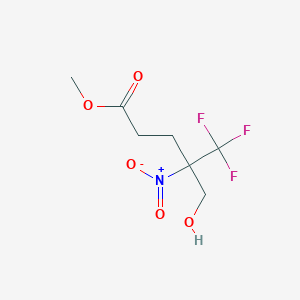
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is a chemical compound with the molecular formula C13H10F4O6 It is known for its unique chemical structure, which includes a benzodioxene ring substituted with fluorine atoms and a malonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate typically involves the reaction of 2,2,3,3-tetrafluorobenzodioxene with dimethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can participate in various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorinated benzodioxene ring.
Diethyl malonate: Another malonate ester with ethyl groups instead of methyl groups.
Tetrafluorobenzodioxene derivatives: Compounds with similar fluorinated benzodioxene structures but different functional groups.
Uniqueness
Dimethyl(2,2,3,3-tetrafluorobenzodioxen-6-yl)malonate is unique due to its combination of a fluorinated benzodioxene ring and malonate ester groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
dimethyl 2-(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O6/c1-20-10(18)9(11(19)21-2)6-3-4-7-8(5-6)23-13(16,17)12(14,15)22-7/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUAOSUFWZCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














